3,4-Dihydroquinolin-1(2H)-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

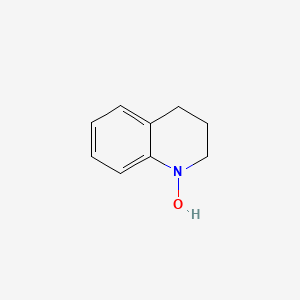

3,4-Dihydroquinolin-1(2H)-ol is a bicyclic heterocyclic compound featuring a quinoline backbone with a hydroxyl group at the 1-position and partial saturation of the 3,4-positions (Figure 1). This structure places it within the tetrahydroquinoline family, which is notable for its relevance in medicinal chemistry and drug development. The compound has been studied in enantiomeric resolution experiments using immobilized lipase B from Candida antarctica (CaLB), demonstrating its utility as a substrate for synthesizing enantiomerically enriched pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroquinolin-1(2H)-ol can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids such as zinc chloride or boron trifluoride .

Another method involves the reduction of quinoline derivatives. For example, the reduction of 3,4-dihydroquinoline-1(2H)-one using sodium borohydride in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Povarov reactions or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Radical Tandem Cyclization for Skeletal Construction

A metal-free synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones was achieved via radical cyclization in aqueous conditions . The reaction employs K₂S₂O₈ as an oxidant and proceeds via a radical pathway (Table 1).

Key Reaction Conditions:

| Substrate (N-methyl-N-phenylcinnamamide) | Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1a | K₂S₂O₈ | CH₃CN/H₂O (1:1) | 100°C | 70 |

| Electron-withdrawing substituents (e.g., Cl, Br) | K₂S₂O₈ | CH₃CN/H₂O | 100°C | 51–56 |

Mechanism :

-

K₂S₂O₈ generates sulfate radical anions (SO₄- ⁻), initiating homolytic cleavage.

-

Radical addition to the α,β-unsaturated amide forms a transient intermediate.

-

Intramolecular cyclization and oxidation yield the dihydroquinolin-2(1H)-one core .

Electrophilic Cyclization with Thio Reagents

Electrophilic cyclization using BF₃·OEt₂ and N-thiosuccinimides enables the synthesis of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones . This method tolerates diverse substituents (F, Cl, Br, MeO) on the aromatic ring.

Substrate Scope:

| Substitution (R₁, R₂) | Yield (%) | Stereoselectivity (cis:trans) |

|---|---|---|

| H, H | 82 | >95:5 |

| m-OMe, H | 75 | >95:5 |

| o-Cl, p-Br | 68 | >95:5 |

Mechanism :

-

BF₃·OEt₂ activates N-thiosuccinimides to form an electrophilic thio intermediate.

-

Electrophilic addition to the alkene followed by cyclization yields the product .

Fe-Catalyzed Alkylation via Radical Pathways

FeCl₂-mediated alkylation of α,β-unsaturated amides with peresters (e.g., tert-butyl peroxybenzoate) produces alkylated dihydroquinolin-2(1H)-ones . This method exhibits excellent diastereoselectivity (dr > 20:1).

Reaction Optimization:

| Perester Type | Catalyst | Yield (%) | dr |

|---|---|---|---|

| Primary alkyl perester | FeCl₂ | 91 | >20:1 |

| Secondary alkyl perester | FeCl₂ | 85 | >20:1 |

| Tertiary alkyl perester | FeCl₂ | <5 | – |

Mechanism :

-

Fe(II) reduces the perester, releasing an alkyl radical (R- ) and CO₂.

-

Radical addition to the amide, followed by cyclization and oxidation, forms the product .

Electrochemical Trifluoromethylation

Electrochemical methods enable trifluoromethylation of N-methyl-N-(p-tolyl)cinnamamide using CF₃SO₂Na . This approach avoids traditional radical initiators.

Conditions and Results:

| Substrate | Electrolyte | Current (mA) | Yield (%) |

|---|---|---|---|

| N-methyl-N-(p-tolyl)cinnamamide | nBu₄NPF₆ | 4 | 78 |

Mechanism :

-

Anodic oxidation of CF₃SO₂Na generates CF₃- radicals.

-

Radical addition and cyclization yield trifluoromethylated dihydroquinolin-2(1H)-ones .

Biological Activity via Structural Modification

Derivatives of 3,4-dihydroquinolin-2(1H)-one exhibit potent anticancer activity. For example, compound 4m (IC₅₀ = 4.20 μM) inhibits VEGFR2 kinase via hydrogen bonding with Asp1052, Leu840, and Cys919 .

Key Bioactive Derivatives:

| Compound | IC₅₀ (U87-MG) | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 4m | 4.20 μM | -9.9 | Asp1052, Leu840, Cys919 |

| 4u | 7.96 μM | -11.4 | Asp1046, Glu885, Ile1025 |

| TMZ | 92.90 μM | -6.2 | Weak hydrophobic contacts |

Grignard Additions and Reductions

3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines are synthesized via Grignard reagent additions to dihydroquinolin-4-ones, followed by reductions (Scheme 2) .

Synthetic Pathway:

-

Grignard Addition :

-

Arylmagnesium bromide reacts with dihydroquinolin-4-one to form 3,4-diaryl-4-hydroxy intermediates (Yield: 78–88%).

-

-

Reduction with Pd/C :

-

Hydrogenation of ethyl-3,4-diaryl-5,7-dimethoxyquinoline-1(2H)-carboxylate yields tetrahydroquinolines (Yield: 91–95%).

-

Scientific Research Applications

While the specific applications of "3,4-Dihydroquinolin-1(2H)-ol" are not detailed in the provided search results, the search results do provide information on the applications of related compounds.

Synthesis and reactions:

- Dopamine Receptor Modulators A series of 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated in vitro as potential dopamine receptor D2 (D2R) modulators .

- Preparation of Intermediates The compounds 1-(3-chloropropyl)-3,4-dihydroquinolin-2(1H)-one and 1-(4-chlorobutyl-3,4-dihydroquinolin-2(1H)-one can be prepared using specific chemical reactions involving 3,4-dihydroquinolin-2(1H)-one .

- Asymmetric Transfer Hydrogenation N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones can undergo asymmetric transfer hydrogenation/dynamic kinetic resolution to yield cis-fluorohydrin . The tetrahydroquinoline core is found in biologically active molecules and therapeutic agents .

Applications:

- Kinetic Resolution Racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols can be used in chemoenzymatic synthesis of optically active alcohols . Lipase-catalyzed kinetic resolution of these compounds can be carried out in neat organic solvents .

- Antidepressant Drug 3,4-Dihydro-2(1H)-quinolinone has been researched for use as a novel antidepressant drug with central nervous system-stimulating activity .

- ** এছাড়াও,** 4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-2-ol and 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-ol undergo kinetic resolution with a specific biocatalyst .

Table of compounds

Mechanism of Action

The mechanism of action of 3,4-Dihydroquinolin-1(2H)-ol involves its interaction with various molecular targets. For instance, it may disrupt biological membrane systems, leading to cell death in certain pathogens. Additionally, it can inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

The structural and functional versatility of 3,4-dihydroquinolin-1(2H)-ol can be contextualized by comparing it with analogous compounds, including isoquinolinones, ketone derivatives, and substituted analogs. Key distinctions lie in functional groups, synthetic methodologies, and applications.

Structural Analogs: 3,4-Dihydroisoquinolin-1(2H)-one

Structural Differences :

- This compound: Contains a hydroxyl group at the 1-position and a saturated 3,4-bond.

- 3,4-Dihydroisoquinolin-1(2H)-one: Features a ketone group at the 1-position and an isoquinoline scaffold (benzene fused to pyridine at the 2-position) .

Functional Group Derivatives

Ketone Derivatives

- 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1): Structure: Acetylated tetrahydroquinoline derivative. Synthesis: Acetylation of tetrahydroquinoline . Applications: Intermediate in organic synthesis and pharmaceuticals.

- 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (CAS 28668-58-8): Structure: Chlorinated ketone derivative. Applications: Versatile building block for drug discovery (e.g., kinase inhibitors) .

Substituted Analogs

- 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one: Structure: Hydroxyphenyl-substituted isoquinolinone. Synthesis: Base-mediated cyclization of brominated precursors . Bioactivity: Exhibits antitumor and antimicrobial properties .

- 3-[(Benzenesulfonyl)methyl]-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-1,2,4-oxadiazole-5-carboxamide: Structure: Complex sulfonyl-oxadiazole derivative.

Physicochemical and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₁NO | 149.19 | Not reported | Hydroxyl | Chiral intermediates, APIs |

| 3,4-Dihydroisoquinolin-1(2H)-one | C₉H₉NO | 147.17 | Varies | Ketone | Natural product analogs |

| 1-(3,4-Dihydroquinolin-1-yl)ethanone | C₁₁H₁₃NO | 175.23 | 4169-19-1 | Ketone | Synthetic intermediate |

| 2-Chloro-1-(3,4-dihydroquinolin-1-yl)ethanone | C₁₁H₁₂ClNO | 209.67 | 28668-58-8 | Chloroketone | Building block, drug discovery |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-dihydroquinolin-1(2H)-ol, and how are reaction conditions optimized to minimize overoxidation?

- Methodological Answer : this compound is synthesized via oxidative dehydrogenation of tetrahydroquinoline (THQ) using catalytic systems like W-doped Ga2O3-NC under oxygen pressure (5 atm) at 80°C for 9 hours in methanol. Overoxidation to by-products (e.g., quinoline derivatives) is mitigated by controlling temperature and reaction time. For example, raising the temperature above 80°C increases overoxidation, while shorter reaction times reduce conversion . GC-MS analysis is critical for identifying by-products and optimizing selectivity.

Q. How can spectroscopic techniques (NMR, HPLC, GC-MS) characterize this compound and its derivatives?

- Methodological Answer :

- NMR : Proton and carbon NMR resolve the dihydroquinoline ring’s stereochemistry and substituent positions. For example, the hydroxyl group at position 1 shows a distinct singlet in 1H-NMR (~δ 4.5 ppm).

- HPLC : Purity assessment (>98%) is achieved using reverse-phase C18 columns with UV detection at 254 nm.

- GC-MS : Used to confirm molecular weight (e.g., m/z 161.20 for the base compound) and detect overoxidized by-products during synthesis .

Q. What are the common biological targets or applications of this compound derivatives in medicinal chemistry?

- Methodological Answer : Derivatives like 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(thiazol-2-yl)benzamide exhibit antimicrobial and anticancer activity. These compounds inhibit enzymes (e.g., kinases) or receptors via sulfonamide and benzamide moieties. Structure-activity relationship (SAR) studies involve modifying substituents on the quinoline ring and testing inhibitory effects using enzyme assays (e.g., IC50 determinations) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence enantioselective synthesis of dihydroquinolinols?

- Methodological Answer : Enantioselective synthesis employs chiral catalysts (e.g., LiHMDS with Pd2(dba)3) in THF under reflux. Polar aprotic solvents (DCE, DMF) enhance reaction rates, while acidic conditions (HOAc) stabilize intermediates. For example, NaBH(OAc)3 in DCE at 25°C achieves high enantiomeric excess (ee >90%) in reductive amination steps .

Q. What computational strategies (DFT, molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, electron-withdrawing groups on the quinoline ring lower LUMO energy, enhancing electrophilic interactions.

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets like bacterial DNA gyrase. Docking scores correlate with experimental IC50 values, guiding derivative prioritization .

Q. How can contradictory data on dihydroquinolinol stability be resolved in different solvent systems?

- Methodological Answer : Stability studies in DMSO vs. aqueous buffers reveal pH-dependent degradation. For example, protonation of the hydroxyl group at pH <5 increases hydrolytic susceptibility. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitors degradation products. Contradictions arise from solvent polarity effects—nonpolar solvents (chloroform) stabilize the compound better than polar solvents (methanol) .

Q. Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : reports 97% conversion at 80°C, while lower yields in other studies (e.g., 70% in ) may stem from suboptimal catalyst loading or solvent choice.

- Stability Data : notes stability in DMSO, whereas highlights degradation under acidic conditions. Researchers must pre-screen storage conditions via stress testing.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-hydroxy-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,11H,3,5,7H2 |

InChI Key |

MJFWGNPJOYNRGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.